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Bacteriocin leucocin-B -

Bacteriocin leucocin-B

Catalog Number: EVT-246979
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin leucocin-B is a peptide antibiotic produced by certain strains of lactic acid bacteria, particularly from the genus Leuconostoc. This bacteriocin exhibits antimicrobial properties, primarily against Gram-positive bacteria, and is of significant interest in both food preservation and medical applications. Leucocin-B is classified as a class IIa bacteriocin, which is characterized by its ability to form a helical structure and its specific mechanism of action that targets bacterial membranes.

Source

Leucocin-B is predominantly sourced from Leuconostoc mesenteroides, a lactic acid bacterium commonly found in fermented foods. This bacterium is known for its role in the fermentation process of various dairy products, vegetables, and meat products. The production of leucocin-B can be enhanced through fermentation processes, where the bacterial cultures are optimized for maximum yield.

Classification

Bacteriocins are classified based on their structure and mechanism of action. Leucocin-B falls under:

  • Class IIa Bacteriocins: These are heat-stable, non-lanthionine-containing peptides that typically consist of 30 to 60 amino acids. They are characterized by their ability to disrupt the membrane integrity of target bacteria.
Synthesis Analysis

Methods

The synthesis of leucocin-B can be achieved through both natural fermentation processes and chemical synthesis techniques.

  1. Natural Fermentation:
    • Cultures of Leuconostoc mesenteroides are grown in nutrient-rich media under controlled conditions to promote the production of leucocin-B.
    • The bacteriocin is then extracted from the culture supernatant using various purification techniques, such as ammonium sulfate precipitation followed by chromatographic methods.
  2. Chemical Synthesis:
    • Solid-phase peptide synthesis (SPPS) is commonly employed for synthesizing leucocin-B. This method allows for stepwise addition of amino acids to form the desired peptide sequence.
    • The use of protecting groups and specific coupling reagents facilitates the formation of disulfide bonds necessary for the bioactivity of leucocin-B.

Technical Details

  • The final purification often involves high-performance liquid chromatography (HPLC) to achieve high purity levels and confirm the identity of leucocin-B through mass spectrometry.
Molecular Structure Analysis

Structure

Leucocin-B consists of a linear chain of amino acids that folds into a helical structure, which is essential for its function as an antimicrobial agent.

  • Amino Acid Sequence: The specific sequence includes residues that contribute to its stability and activity.
  • Disulfide Bonds: These bonds play a crucial role in maintaining the structural integrity and biological activity of leucocin-B.

Data

  • Molecular weight: Approximately 4,000 Da.
  • The presence of hydrophobic regions within its structure aids in membrane interaction.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving leucocin-B include:

  1. Synthesis Reactions: During SPPS, amino acids undergo coupling reactions facilitated by specific reagents to form peptide bonds.
  2. Disulfide Bond Formation: Post-synthesis, oxidative reactions lead to the formation of disulfide bonds that stabilize the peptide structure.

Technical Details

  • The synthesis may involve intermediate purification steps after each coupling reaction to ensure high purity before proceeding to subsequent steps.
Mechanism of Action

Leucocin-B exerts its antimicrobial effects primarily through:

  1. Membrane Disruption: It interacts with bacterial membranes, leading to pore formation which disrupts membrane integrity.
  2. Target Specificity: Leucocin-B shows specificity towards certain Gram-positive bacteria by binding to lipid II, a key component in bacterial cell wall synthesis.

Process Data

  • Studies indicate that leucocin-B can inhibit the growth of pathogenic bacteria such as Listeria monocytogenes, making it a potential candidate for food preservation.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Leucocin-B is soluble in water and exhibits stability under various pH conditions typical for food environments.
  • Thermal Stability: It retains activity after exposure to heat, making it suitable for food processing applications.

Chemical Properties

Applications

Scientific Uses

Leucocin-B has several applications:

  1. Food Preservation: Utilized as a natural preservative in dairy products and fermented foods due to its ability to inhibit spoilage organisms.
  2. Medical Applications: Research indicates potential use in therapeutic settings against antibiotic-resistant strains due to its unique mechanism of action.
  3. Biotechnology: Used in genetic engineering studies where bacteriocin genes are cloned into plasmid vectors for production in heterologous hosts like Escherichia coli.

Properties

Product Name

Bacteriocin leucocin-B

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